2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt is a chemical compound with the molecular formula C14H11NO9S2Na2. It is a derivative of naphthalene, characterized by the presence of sulfonic acid groups, acetylamino, and acetyloxy groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt typically involves the sulfonation of naphthalene followed by acetylation and subsequent neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Acetylation: The sulfonated naphthalene is then reacted with acetic anhydride to introduce acetylamino and acetyloxy groups.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a continuous flow reactor, naphthalene is sulfonated with sulfuric acid.
Acetylation and Neutralization: The sulfonated product is then acetylated and neutralized in a similar continuous flow setup to produce the final disodium salt.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the acetylamino and acetyloxy groups facilitate binding to specific proteins and enzymes. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid, disodium salt: Lacks the acetylamino and acetyloxy groups, making it less versatile in certain applications.
4-Hydroxy-3-(2-naphthalenylazo)-2,7-naphthalenedisulfonic acid, disodium salt: Contains an azo group, which imparts different chemical properties and applications.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-(acetyloxy)-, disodium salt is unique due to its combination of sulfonic acid, acetylamino, and acetyloxy groups. This combination enhances its solubility, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
63870-51-9 |
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Molecular Formula |
C14H13NO9S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-acetamido-5-acetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H13NO9S2/c1-7(16)15-12-5-10(25(18,19)20)3-9-4-11(26(21,22)23)6-13(14(9)12)24-8(2)17/h3-6H,1-2H3,(H,15,16)(H,18,19,20)(H,21,22,23) |
InChI Key |
FBZQMQAHEDKOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2OC(=O)C)S(=O)(=O)O |
Origin of Product |
United States |
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